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molecular formula C9H19NO2 B1623687 (R)-tert-Butyl 2-amino-3-methylbutanoate CAS No. 21691-52-1

(R)-tert-Butyl 2-amino-3-methylbutanoate

Cat. No. B1623687
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029405B2

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4]>C(OC(C)(C)C)(=O)C.O>[NH2:1][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([O:8][C:3]([CH3:5])([CH3:4])[CH3:2])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Two
Name
HClO4
Quantity
64.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 36 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC(C(=O)OC(C)(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09029405B2

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4]>C(OC(C)(C)C)(=O)C.O>[NH2:1][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([O:8][C:3]([CH3:5])([CH3:4])[CH3:2])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Two
Name
HClO4
Quantity
64.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 36 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC(C(=O)OC(C)(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09029405B2

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4]>C(OC(C)(C)C)(=O)C.O>[NH2:1][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([O:8][C:3]([CH3:5])([CH3:4])[CH3:2])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Two
Name
HClO4
Quantity
64.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 36 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC(C(=O)OC(C)(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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